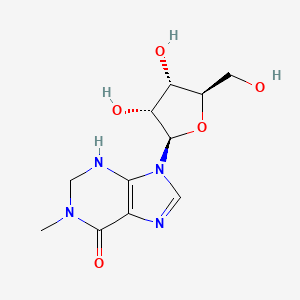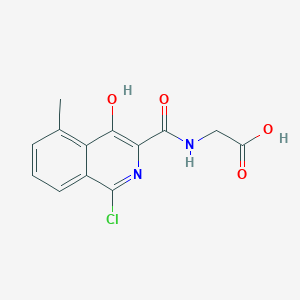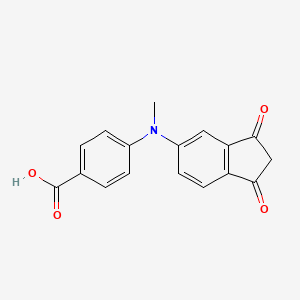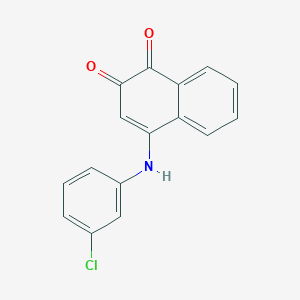
4-(3-Chloroanilino)-1,2-naphthalenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloroanilino)-1,2-naphthalenedione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a chloroanilino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroanilino)-1,2-naphthalenedione typically involves the condensation of 3-chloroaniline with 1,2-naphthoquinone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the product. The purification steps may include distillation, crystallization, and filtration to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
4-(3-Chloroanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Naphthohydroquinone.
Substitution: Various substituted anilino derivatives.
科学研究应用
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Chloroanilino)-1,2-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells. The pathways involved may include the inhibition of epidermal growth factor receptor (EGFR) and other signaling pathways .
相似化合物的比较
Similar Compounds
4-(3-Chloroanilino)quinazoline: Known for its inhibitory effects on EGFR.
2-(3-Chloroanilino)nicotinic acid hydrazides: Exhibits anti-inflammatory and analgesic activities.
Dichloroanilines: Used in the production of agricultural chemicals, dyes, and pharmaceuticals.
Uniqueness
4-(3-Chloroanilino)-1,2-naphthalenedione stands out due to its unique naphthoquinone structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
75140-02-2 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC 名称 |
4-(3-chloroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H10ClNO2/c17-10-4-3-5-11(8-10)18-14-9-15(19)16(20)13-7-2-1-6-12(13)14/h1-9,18H |
InChI 键 |
MMOSKPXRCBLZDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


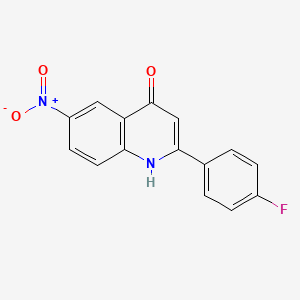
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
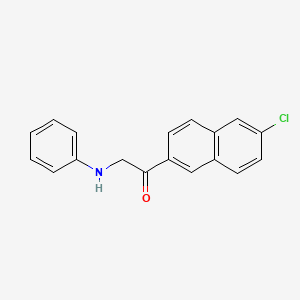

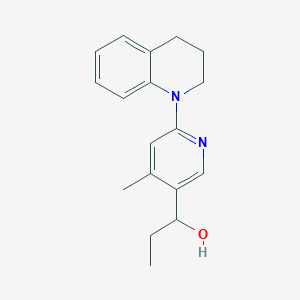
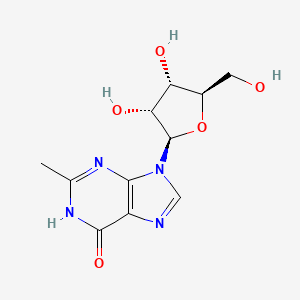
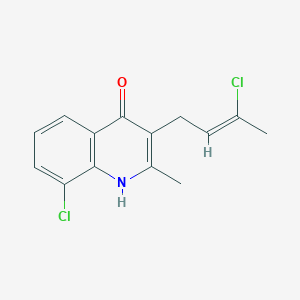
![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
